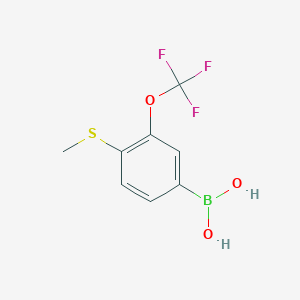
4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine is an organic compound with the molecular formula C12H19BrN2O. This compound contains a bromine atom, a butyl group, and an ethoxy group attached to a benzene ring, along with two amine groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine typically involves the following steps:
Alkylation: The butyl group is introduced via Friedel-Crafts alkylation using butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Ethoxylation: The ethoxy group is introduced by reacting the intermediate compound with ethyl alcohol (C2H5OH) in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) replace the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: OH-, RO-, polar aprotic solvents.
Coupling: Boronic acids, palladium catalysts, base (e.g., K2CO3), organic solvents (e.g., toluene).
Major Products
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and gene expression, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-N-butylbenzene-1,2-diamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-Bromo-1-N-butyl-5-methoxybenzene-1,2-diamine: Contains a methoxy group instead of an ethoxy group, leading to variations in polarity and solubility.
4-Bromo-1-N-butyl-5-ethoxybenzene-1,3-diamine: The position of the amine groups is different, affecting the compound’s reactivity and interactions.
Uniqueness
4-Bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both ethoxy and butyl groups, along with the bromine atom, makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
4-bromo-1-N-butyl-5-ethoxybenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-3-5-6-15-11-8-12(16-4-2)9(13)7-10(11)14/h7-8,15H,3-6,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAVCDHITSTTGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC(=C(C=C1N)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-phenylethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7944641.png)

![[Ethoxy(pyridin-3-yl)methylidene]azanium;tetrafluoroborate](/img/structure/B7944655.png)
![Benzyl 4-[(4-chlorophenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B7944657.png)
![Tert-butyl 4-[(3-aminopyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B7944660.png)
![Tert-butyl 2-(4-methylphenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944664.png)
![Benzyl 7-(2-methylsulfanylethyl)-6,9-dioxo-1,3,4,7,8,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B7944667.png)

![3-(2-methylpropyl)-3,6,7,8,9,9a-hexahydro-2H-pyrazino[1,2-a]pyrazine-1,4-dione](/img/structure/B7944678.png)




